

Quin-C1: A Selective Fpr2 Agonist for Modulating Inflammatory Responses

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Compound of Interest

Compound Name: Quin C1

Cat. No.: B1663743

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Executive Summary

Quin-C1 (4-butoxy-N-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydro-2H-quinazolin-3-yl]-benzamide) has emerged as a potent and highly selective synthetic agonist for the Formyl Peptide Receptor 2 (Fpr2), a G protein-coupled receptor critically involved in the regulation of inflammatory processes. This document provides a comprehensive technical overview of Quin-C1, detailing its pharmacological properties, signaling pathways, and the experimental methodologies used for its characterization. Quin-C1 exhibits biased agonism, potently inducing calcium mobilization and chemotaxis while demonstrating minimal stimulation of superoxide production. This unique profile, coupled with its demonstrated anti-inflammatory effects in preclinical models, positions Quin-C1 as a valuable tool for investigating Fpr2-mediated signaling and as a potential therapeutic lead for inflammatory disorders.

Introduction to Quin-C1 and Fpr2

The Formyl Peptide Receptor (Fpr) family, comprising Fpr1, Fpr2, and Fpr3 in humans, are key players in the innate immune response, recognizing a diverse array of pathogen- and host-derived ligands. Fpr2, in particular, is a promiscuous receptor that binds to a wide range of structurally distinct agonists, leading to either pro-inflammatory or pro-resolving cellular responses. This dual functionality makes Fpr2 an attractive therapeutic target.

Quin-C1 is a small molecule agonist that displays high selectivity for Fpr2 over Fpr1.^{[1][2]} Its discovery through library screening has provided researchers with a valuable chemical probe to dissect the complex signaling cascades governed by Fpr2.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for Quin-C1 in various functional assays.

Table 1: Potency of Quin-C1 in Fpr2-Mediated Responses

Assay	Cell Type	Parameter	Value	Reference(s)
Calcium Mobilization	Fpr2-transfected mast cells	EC50	15 nM	[3]
Multiple Activities	Neutrophils, Fpr2-expressing cells	pEC50	5.72	[4]
Fpr2 Desensitization	Not specified	IC50	0.04 μ M	[5]

Table 2: Selectivity Profile of Quin-C1

Receptor	Activity	Observation	Reference(s)
Fpr1	Agonism	No significant calcium mobilization in Fpr1-transfected cells	
Fpr1	Binding	Does not inhibit [3H]fMLF binding at concentrations up to 100 μ M	

Table 3: In Vitro Anti-Inflammatory and Biased Agonist Effects of Quin-C1

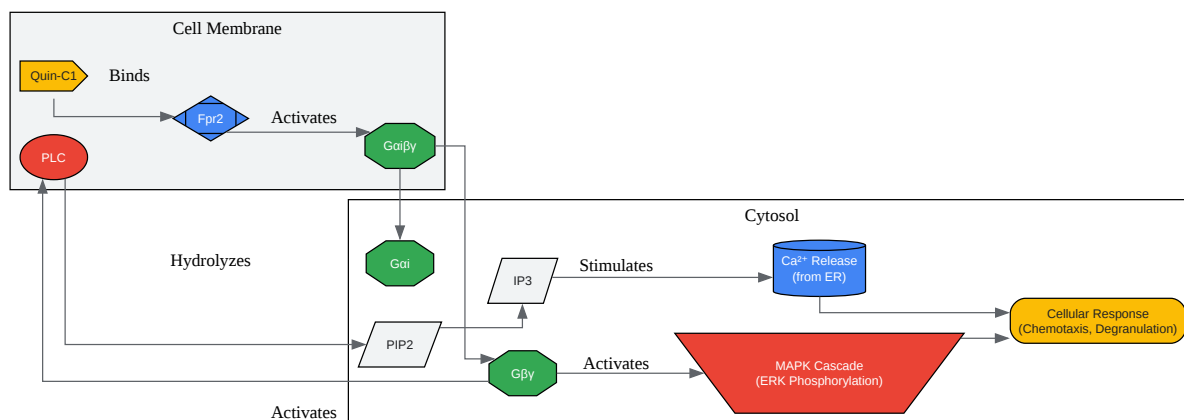
Assay	Cell Type/Model	Effect	Concentration	Reference(s)
ROS Production	Immortalised murine microglia (BV2 cells)	Reduction of LPS and A β 1-42-induced ROS to baseline	100 nM	
ROS Production	Human neutrophils	No substantial superoxide generation	Up to 100 μ M	
TNF α Production	LPS-stimulated BV2 cells	Significant suppression	100 nM	
Nitric Oxide (NO) Production	LPS-stimulated BV2 cells	Significant suppression	100 nM	
IL-10 Production	LPS-stimulated BV2 cells	Significant enhancement	100 nM	

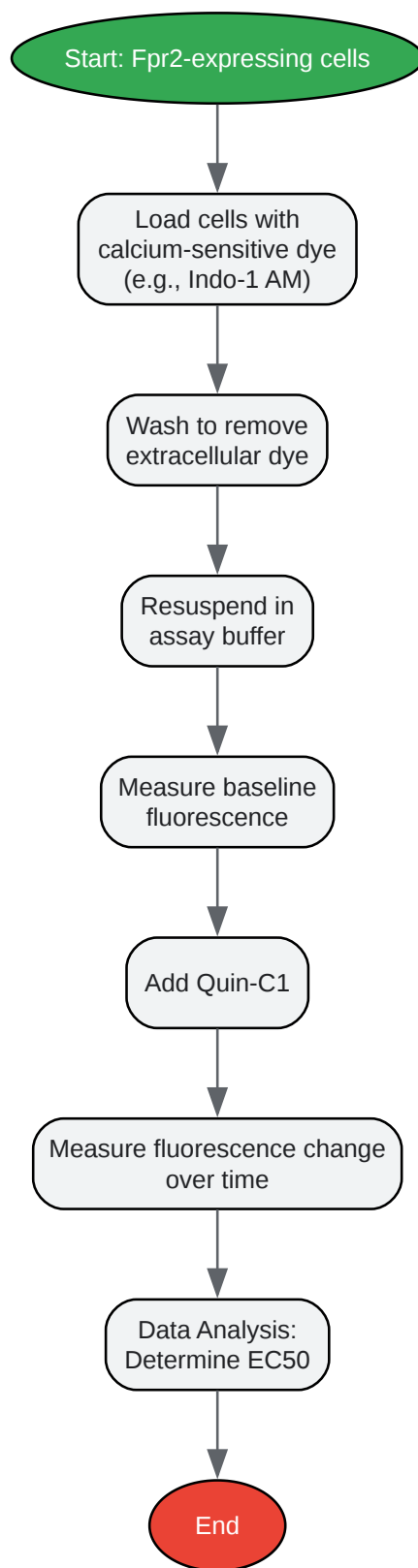
Table 4: In Vivo Anti-Inflammatory Effects of Quin-C1

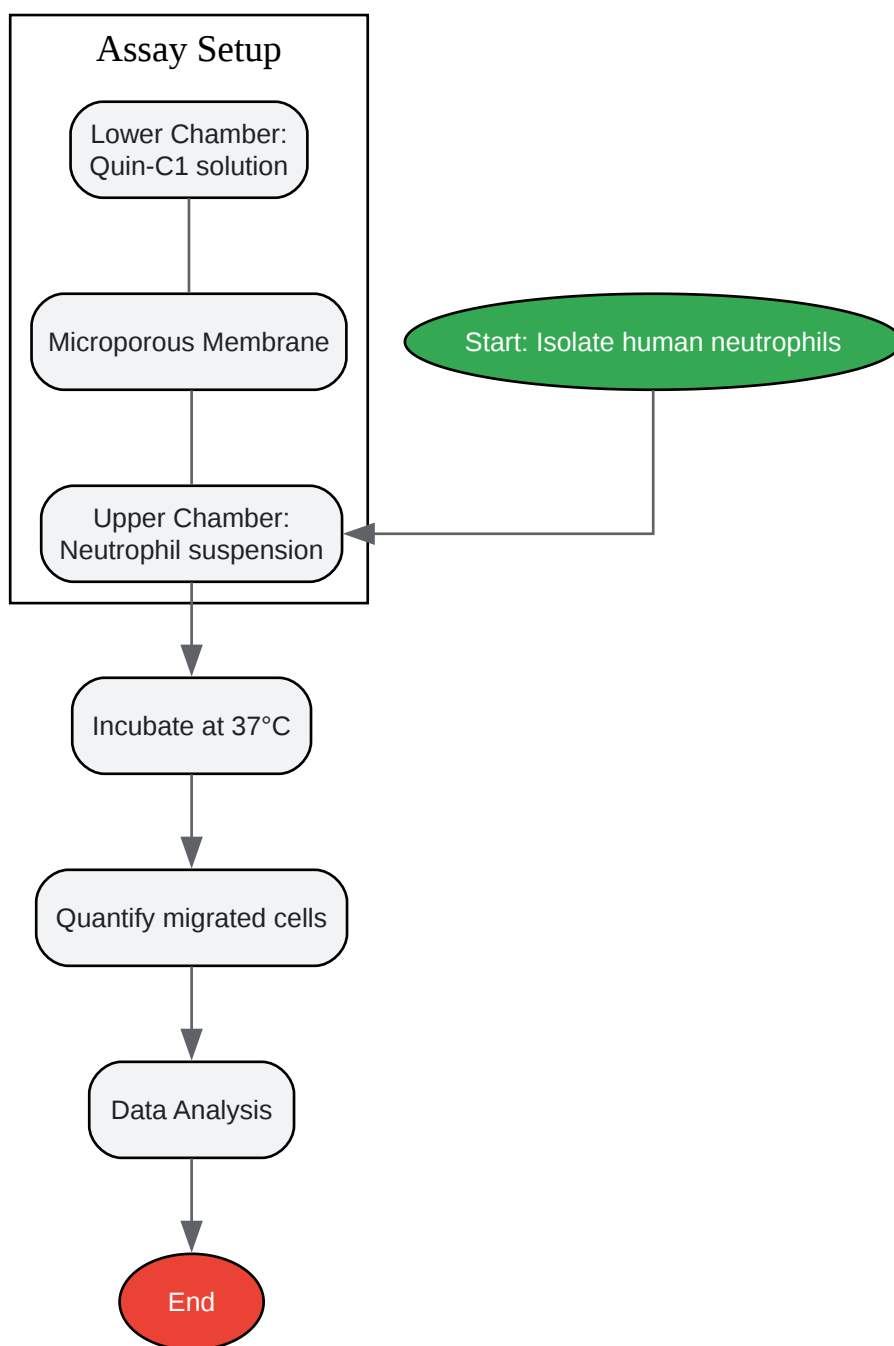
Animal Model	Effect	Reference(s)
Bleomycin-induced lung injury (mouse)	Reduced expression of TNF- α , IL-1 β , keratinocyte-derived chemokine, TGF- β 1, and CXCL10	
Bleomycin-induced lung injury (mouse)	Reduced neutrophil and lymphocyte counts in bronchoalveolar lavage fluid and decreased collagen deposition	

Signaling Pathways Activated by Quin-C1

Upon binding to Fpr2, Quin-C1 initiates a cascade of intracellular signaling events characteristic of G protein-coupled receptors. The primary pathway involves the activation of G α i proteins, leading to the dissociation of G $\beta\gamma$ subunits. This triggers the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration. Concurrently, activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the phosphorylation of Extracellular signal-Regulated Kinases (ERK), has been observed.







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